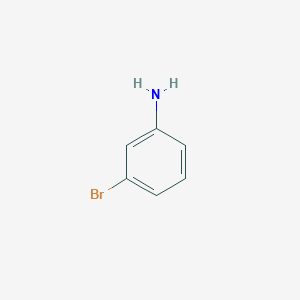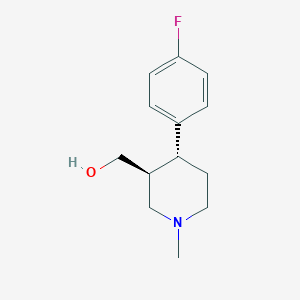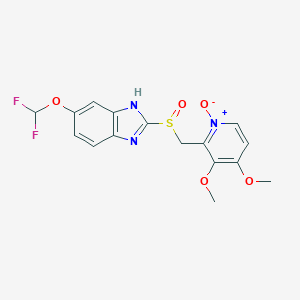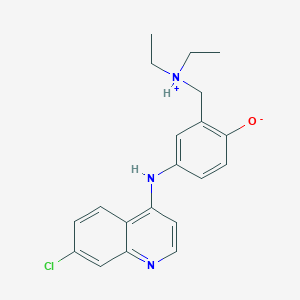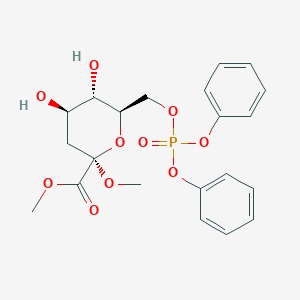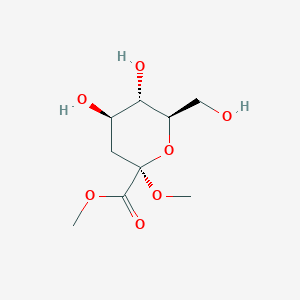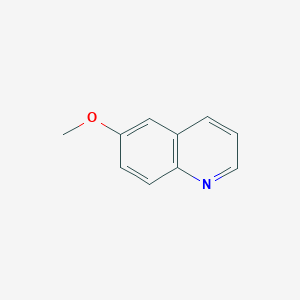![molecular formula C34H24O22 B018409 [4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate CAS No. 103744-86-1](/img/structure/B18409.png)
[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 14886031 is a natural product found in Terminalia, Terminalia catappa, and Terminalia chebula with data available.
Aplicaciones Científicas De Investigación
Regulation of Blood Glucose Level The compound has been identified in studies focusing on diabetes management. A computational study on a similar compound, 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, isolated from the fruits of Syzygium densiflorum, showed potential in the regulation of blood glucose level. The study utilized reverse pharmacophore mapping and text-based database search, indicating that this compound targets proteins such as dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase which are significant in diabetes management. The findings were supported by molecular docking and dynamic behaviour analysis of protein–ligand complexes through molecular dynamics simulation (Muthusamy & Krishnasamy, 2016).
Chemical Synthesis and Structural Study The compound's structural characteristics make it an interesting candidate for chemical synthesis and the study of structural properties. For example, research on tetrahydrobenzofurans and their conversion into various derivatives through processes like Weitz−Scheffer oxidation and dimethyldioxirane oxidation reveals the complex chemical behaviors and transformation possibilities of similar compounds. Such studies are crucial in understanding the synthesis pathways and the resultant structural and physical properties of these compounds (Levai et al., 2002).
Exploration in Liquid Crystals and Mesomorphic Properties The compound and its derivatives are potentially significant in the study of liquid crystals and mesomorphic properties. Research on chiral benzoates and fluorobenzoates, for instance, reveals interesting aspects like the sequence of phases, transition temperatures, and enthalpies, which are fundamental in the design and application of liquid crystals in various technologies. These studies offer insights into the thermotropic behaviors and phase transitions, essential for applications in displays, sensors, and other electronic devices (Milewska et al., 2015).
Potential Therapeutic Applications Derivatives of the compound have been studied for their potential therapeutic applications. For example, oxygenated heterocyclic metabolites derived from similar compounds have shown significant antioxidant and anti-inflammatory activities. These findings highlight the potential of such compounds in pharmaceutical applications, particularly as lead compounds for developing new drugs with antioxidant and anti-inflammatory properties (Chakraborty & Raola, 2018).
Propiedades
Número CAS |
103744-86-1 |
|---|---|
Nombre del producto |
[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate |
Fórmula molecular |
C34H24O22 |
Peso molecular |
784.5 g/mol |
Nombre IUPAC |
[4,5,6-trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate |
InChI |
InChI=1S/C34H24O22/c35-9-1-6(2-10(36)19(9)39)30(47)52-5-13-27(25(45)26(46)34(51)53-13)54-31(48)7-3-11(37)20(40)22(42)14(7)16-18-17-15-8(32(49)55-29(17)24(44)23(16)43)4-12(38)21(41)28(15)56-33(18)50/h1-4,13,25-27,34-46,51H,5H2 |
Clave InChI |
UKIPVDAOZKIZJT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C6C(=CC(=C7O)O)C(=O)O5)O)O)O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C6C(=CC(=C7O)O)C(=O)O5)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



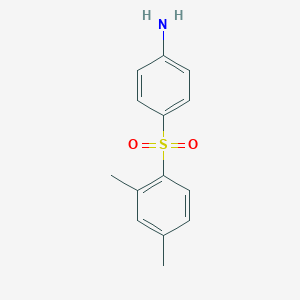
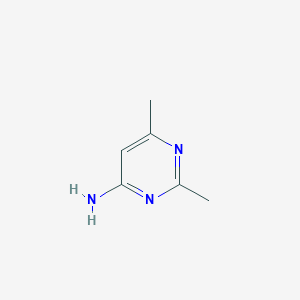
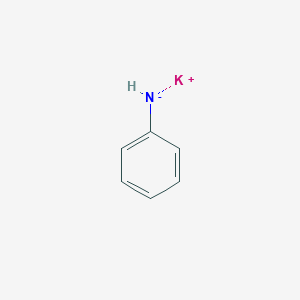
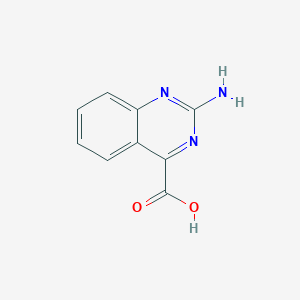
![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)
